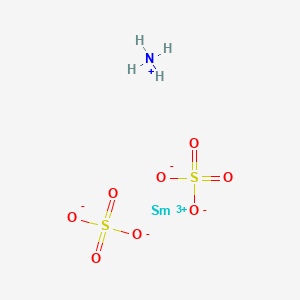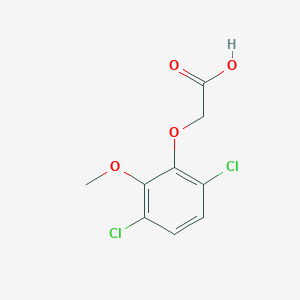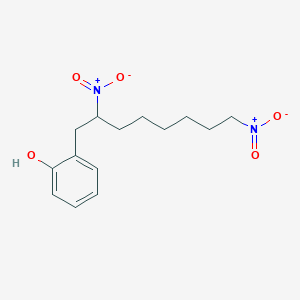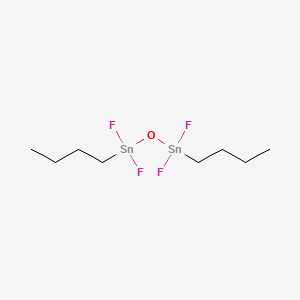
1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane is a chemical compound with the molecular formula C8H18F4OSn2. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is notable for its unique structure, which includes two tin atoms, four fluorine atoms, and an oxygen atom, forming a distannoxane core. The butyl groups attached to the tin atoms provide additional stability and influence the compound’s reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane can be synthesized through a series of reactions involving organotin precursors. One common method involves the reaction of dibutyltin dichloride with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, under controlled conditions. The reaction typically takes place in an inert solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for efficient production. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or tetrahydrofuran.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides, amines, or halides, and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce lower oxidation state tin compounds. Substitution reactions can result in a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and the synthesis of complex organotin compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of organotin compounds with biological molecules, such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
Wirkmechanismus
The mechanism of action of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tin atoms can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The fluorine atoms contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane, with similar tin-based reactivity.
Tributyltin fluoride: Another organotin compound with fluorine atoms, used in similar applications.
Tetramethyltin: A simpler organotin compound with different alkyl groups, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of butyl groups, fluorine atoms, and a distannoxane core. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of fluorine atoms enhances the compound’s reactivity and allows for the formation of strong carbon-fluorine bonds, which are valuable in many synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
82364-22-5 |
|---|---|
Molekularformel |
C8H18F4OSn2 |
Molekulargewicht |
443.64 g/mol |
IUPAC-Name |
butyl-[butyl(difluoro)stannyl]oxy-difluorostannane |
InChI |
InChI=1S/2C4H9.4FH.O.2Sn/c2*1-3-4-2;;;;;;;/h2*1,3-4H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
GLSQYQGGJBKZEE-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC[Sn](O[Sn](CCCC)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


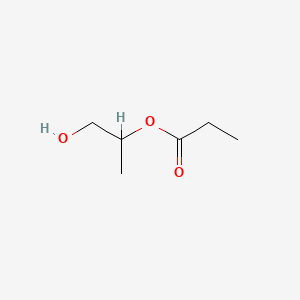
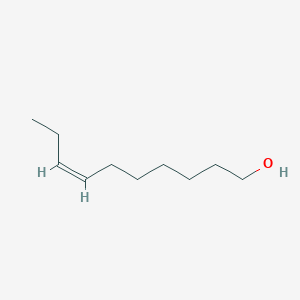
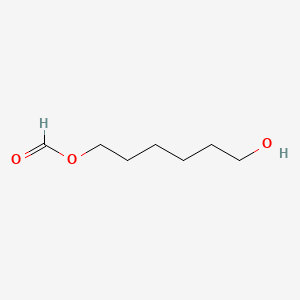
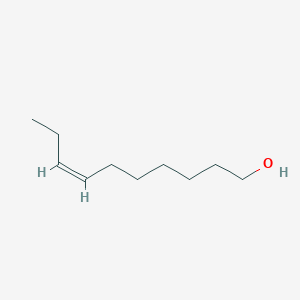

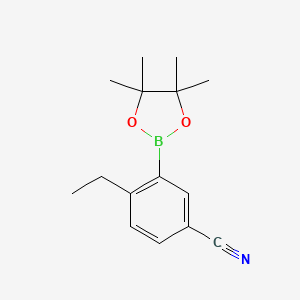
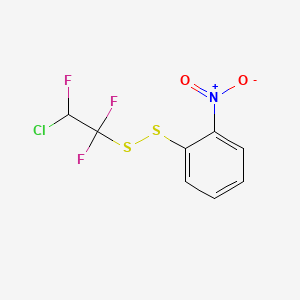
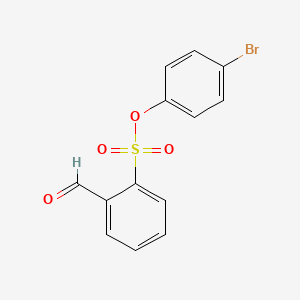
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
